2,3-Dimethylphenol
Overview
Description
2,3-Dimethylphenol is a derivative of phenol with two methyl groups substituted on the benzene ring. It is one of the dimethylphenol isomers, which are known for their reactivity in various chemical processes, including atmospheric oxidation and chlorination reactions. These compounds are significant in the study of autoignition, combustion processes, and the development of new materials with potential applications in nonlinear optics (NLO) and as antitumor agents .
Synthesis Analysis
The synthesis of compounds related to 2,3-dimethylphenol often involves photochemical reactions, as seen in the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under direct sunlight, leading to a compound with a cyclobutane ring . Additionally, the formation of 2,3-dimethylene-2,3-dihydrothiophene, an analogue of o-xylylene, is generated in situ from a precursor through a fluoride-induced elimination process .
Molecular Structure Analysis
The molecular structure of compounds related to 2,3-dimethylphenol has been characterized using single-crystal X-ray diffraction and computational methods such as density functional theory (DFT). These studies reveal nonplanar structures, intramolecular hydrogen bonding, and the presence of enol-imine and keto-amine tautomers. The stability of these structures is influenced by hyperconjugative interactions and intramolecular hydrogen bonds .
Chemical Reactions Analysis
Chemical reactions involving 2,3-dimethylphenol isomers include chlorination and nitration. Chlorination of different dimethylphenol isomers leads to various polychlorocyclohexenones, while nitration of tribromo-dimethylphenol yields dinitrocyclohexenones. These reactions are complex and can result in multiple isomeric products . The oxidative degradation of dimethylphenol isomers in the atmosphere is initiated by the OH radical, leading to various products such as hydroperoxides, epoxides, and aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 2,3-dimethylphenol have been studied using computational methods. These studies include the analysis of vibrational frequencies, electronic transitions, and NLO properties. The compounds exhibit significant NLO activity, which is much greater than that of urea, indicating potential applications in the field of photonics. Additionally, the thermodynamic properties of these compounds have been calculated, providing insights into their stability and reactivity .
Scientific Research Applications
Wastewater Treatment
2,3-Dimethylphenol is identified as a toxic pollutant in wastewater, and its presence, even in low concentrations, can hinder the reuse of water in various industrial applications. Research has been conducted to develop models based on solution-diffusion principles to optimize membrane design parameters in spiral-wound reverse osmosis modules. This optimization aims to maximize the rejection of dimethylphenol from wastewater while minimizing energy consumption, thus enhancing the safety of water discharge into surface water bodies (Al‐Obaidi, Kara-Zaitri, & Mujtaba, 2017).
Spectroscopy and Photochemistry
The fluorescence and phosphorescence spectra of dimethylphenols, including 2,3-dimethylphenol, have been studied at low temperatures (77 K). This research provides insights into the changes in the pKa values in the excited singlet and triplet states of dimethylphenol, contributing to our understanding of its photochemical properties (Vert et al., 1987).
Photocatalytic Oxidation
Dimethylphenols are key components of coal tar creosote and are utilized as wood preservatives. The photocatalytic degradation of dimethylphenols, including their mineralization, has been explored using illuminated titania dispersions in oxygenated aqueous media. This research has significant implications for the removal of these pollutants from the environment (Terzian & Serpone, 1995).
Atmospheric Chemistry
The reactivity of dimethylphenols in the atmosphere is of particular interest due to their role in autoignition and combustion processes. Studies have explored the gas-phase reaction of dimethylphenol isomers with OH radicals, providing valuable data on the thermochemical and kinetic aspects of dimethylphenol oxidation in the atmosphere (Sandhiya, Kolandaivel, & Senthilkumar, 2013).
Catalytic Synthesis
2,6-Dimethylphenol has been synthesized from methanol and cyclohexanol over a magnesium oxide-supported chromium catalyst. This one-step synthesis approach has potential applications in the chemical and plastics industries, particularly for the formation of 2,6-dimethylphenol using methanol as a methyl group source (Wang et al., 1995).
Safety And Hazards
2,3-Dimethylphenol is considered hazardous. It is highly toxic by inhalation, ingestion, or skin absorption . It is corrosive and extremely destructive to the tissue of the mucous membranes, upper respiratory tract, eyes, and skin . When heated to decomposition, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide .
Future Directions
properties
IUPAC Name |
2,3-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-6-4-3-5-8(9)7(6)2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBBPBRQALCEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O, Array | |
Record name | 2,3-DIMETHYLPHENOL | |
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DSSTOX Substance ID |
DTXSID6025143 | |
Record name | 2,3-Dimethylphenol | |
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Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,3-dimethylphenol appears as colorless crystalline solid or brown chunky solid. Taste threshold concentration 0.03 mg/L. Odor threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless or brown solid; [CAMEO] Crystalline solid; [MSDSonline], Solid, WHITE-TO-YELLOW LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Record name | Phenol, 2,3-dimethyl- | |
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Boiling Point |
424 °F at 760 mmHg (NTP, 1992), 218 °C, 216.00 to 218.00 °C. @ 760.00 mm Hg, 203-225 °C | |
Record name | 2,3-DIMETHYLPHENOL | |
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Flash Point |
61-95 °C c.c. | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Sol in ethyl alcohol, ethyl ether, In water, 4.57X10+3 mg/l @ 25 °C., Very sol in benzene, chloroform, 4.57 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4-8 | |
Record name | 2,3-DIMETHYLPHENOL | |
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Density |
1.02-1.13 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
1 mmHg at 132.8 °F ; 5 mmHg at 182.8 °F; 10 mmHg at 207.7 °F (NTP, 1992), 0.08 [mmHg], Vapor pressure: 10 mm Hg at 97.6 °C, 0.089 mm Hg @ 25 °C, Vapor pressure, Pa at ? °C: 0.5-37 | |
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Product Name |
2,3-Dimethylphenol | |
Color/Form |
Needles from water or dilute alcohol | |
CAS RN |
526-75-0, 1300-71-6 | |
Record name | 2,3-DIMETHYLPHENOL | |
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Melting Point |
167 °F (NTP, 1992), 75 °C (also reported as 72.57 °C), 75 °C, 25-75 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/20259 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-DIMETHYLPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5676 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-Dimethylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032148 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | XYLENOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0601 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.